7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine
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Overview
Description
IND45193 is an antiprion agent that acts by reducing PrP(Sc) levels in dividing and stationary-phase cells.
Scientific Research Applications
Malaria Chemotherapy
A 4-aminoquinoline derivative related to 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine demonstrated curative activity against chloroquine-resistant malaria parasites. This compound is identified for preclinical development as a blood schizonticidal agent, showing promise in both in vitro and in vivo experimental malaria models (Dola et al., 2016).
Histamine H4 Receptor Inverse Agonists
Research on histamine H4 receptor (H4R) led to the discovery of quinazoline-containing H4R compounds, which are potent human H4R inverse agonists. Notably, these compounds also show considerable affinity for the human histamine H1 receptor (H1R), representing a novel class of dual action H1R/H4R ligands with potential anti-inflammatory properties in vivo (Smits et al., 2008).
Psychopharmacological Activity
A derivative of 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine demonstrated significant antidepressant activity in a study. This compound, among others synthesized, was found to be effective in reducing immobility time in a depression model, indicating its potential as an antidepressant agent (de et al., 2019).
Antimicrobial Studies
Compounds related to 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine were synthesized and evaluated for their antimicrobial properties. Many of these compounds exhibited significant antibacterial and antifungal activity, comparing favorably with standard treatments (Nayak et al., 2019).
Src Kinase Inhibition
In a study focusing on Src inhibitory activity, a series of compounds related to 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine were synthesized. One particular derivative, SKS-927, showed potent Src inhibitory activity, indicating its potential in targeted cancer therapy (Boschelli et al., 2007).
properties
CAS RN |
10024-04-1 |
---|---|
Product Name |
7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine |
Molecular Formula |
C21H22ClN3 |
Molecular Weight |
351.87 |
IUPAC Name |
7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine |
InChI |
InChI=1S/C20H21ClN4/c1-24-10-12-25(13-11-24)17-5-3-16(4-6-17)23-19-8-9-22-20-14-15(21)2-7-18(19)20/h2-9,14H,10-13H2,1H3,(H,22,23) |
InChI Key |
HWVGHNPHUXRFSK-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
IND45193; IND-45193; IND 45193; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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